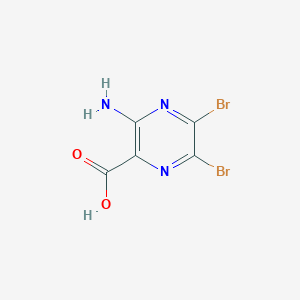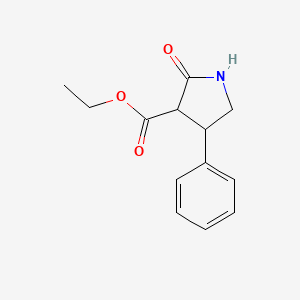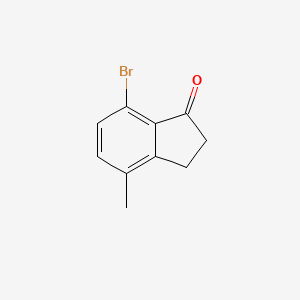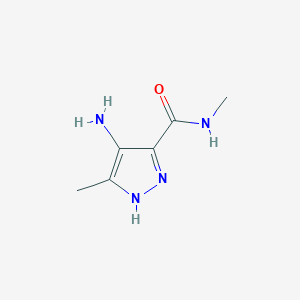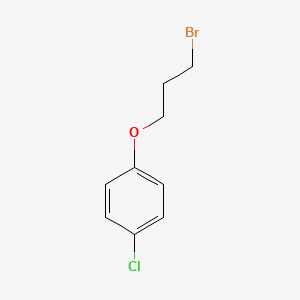
1-(3-溴丙氧基)-4-氯苯
概述
描述
Synthesis Analysis
The synthesis of 1-(3-Bromopropoxy)-4-chlorobenzene and related compounds has been extensively studied. Various methods have been developed to synthesize this compound efficiently, often involving bromination and chlorination reactions of specific benzene derivatives. For instance, a study on the preparation and characterization of related benzamide derivatives highlights the synthesis of bromo and chloro substituted benzene compounds through elimination reactions, reduction reactions, and bromization (Bi, 2015).
Molecular Structure Analysis
The molecular structure of 1-(3-Bromopropoxy)-4-chlorobenzene has been analyzed using various spectroscopic techniques. Experimental and theoretical investigations, including FT-IR, FT-Raman spectroscopy, and DFT calculations, provide insights into its structural aspects. These studies help in understanding the vibrational frequencies, optimized structures, and electronic properties of the compound (Udayakumar et al., 2011).
Chemical Reactions and Properties
The reactivity and participation of 1-(3-Bromopropoxy)-4-chlorobenzene in various chemical reactions have been a subject of research. Its role as an intermediate in the manufacture of other chemical compounds, including pharmaceuticals and agrochemicals, has been explored. Studies focusing on its solubility in different solvents, reaction kinetics, and interaction with other chemical entities offer valuable information for its application in synthetic chemistry (Jiang et al., 2013).
Physical Properties Analysis
The physical properties of 1-(3-Bromopropoxy)-4-chlorobenzene, such as solubility in various solvents, melting and boiling points, and crystalline structure, are crucial for its application in chemical syntheses. The solubility of this compound in aqueous ethanol mixtures has been measured, providing essential data for its purification and application in different chemical processes (Jiang et al., 2013).
科学研究应用
溶解性和纯化
1-(3-溴丙氧基)-4-氯苯是制备奥莫康唑硝酸盐的重要中间体。已经研究了它在各种水乙醇溶液中的溶解度,结果显示随着温度的升高溶解度也增加。这些信息对通过结晶纯化是至关重要的,了解它在不同溶剂和温度下的溶解行为 (Jiang et al., 2013)。
化学反应和中间体
该化合物在各种化学反应中充当中间体。例如,它在多卤代芳烃化合物的形成中的作用,特别是在与镁反应的情况下已经被探讨。这揭示了该化合物在复杂化学途径中的作用,如电子转移和亲核取代反应 (Wakefield, Whitten, & Farley, 1982)。
环境和生物相互作用
虽然对1-(3-溴丙氧基)-4-氯苯在环境和生物相互作用方面的具体研究有限,但对相关氯苯化合物的研究提供了有关它们潜在影响的见解。例如,氯苯对大鼠体内外有机化合物代谢的影响表明了可能的代谢途径和相互作用,这可能与1-(3-溴丙氧基)-4-氯苯相关 (Carlson & Tardiff, 1976)。
光物理和光化学性质
研究对类似氯苯化合物(如1-溴-2-氯苯和1-溴-3-氯苯)的解离电子附加可以提供关于1-(3-溴丙氧基)-4-氯苯的光物理和光化学性质的信息。这包括了解温度如何影响这些过程以及它们在材料科学等领域的潜在应用 (Mahmoodi-Darian et al., 2010)。
催化过程
在各种催化剂上对氯苯的催化转化,包括金属磷酸盐和硫酸盐,可以提供关于涉及1-(3-溴丙氧基)-4-氯苯的潜在催化过程的见解。这些研究可以告诉我们该化合物在不同催化环境中的行为,这对工业应用是有用的 (Takita et al., 2006)。
合成和表征
专注于合成各种苯衍生物的研究,包括与1-(3-溴丙氧基)-4-氯苯相关的化合物,提供了有关合成途径和类似化合物表征的宝贵信息。这些信息可以用于开发新的合成方法和产品 (Liu, Li, Lu, & Miao, 2008)。
安全和危害
属性
IUPAC Name |
1-(3-bromopropoxy)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEAVDHTWIVBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279094 | |
| Record name | 1-(3-Bromo-propoxy)-4-chloro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-4-chlorobenzene | |
CAS RN |
27983-04-6 | |
| Record name | 27983-04-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Bromo-propoxy)-4-chloro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one](/img/structure/B1267272.png)
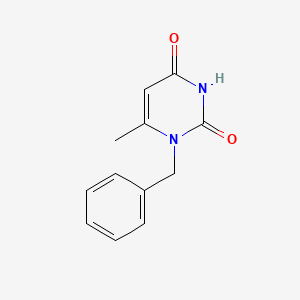
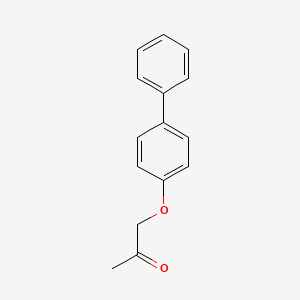
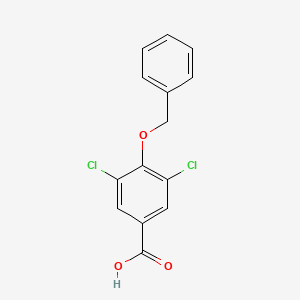
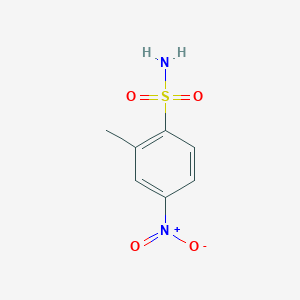
![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)
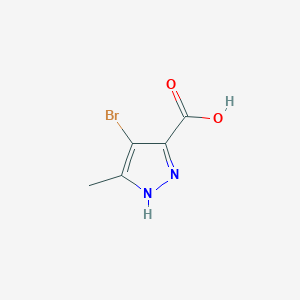
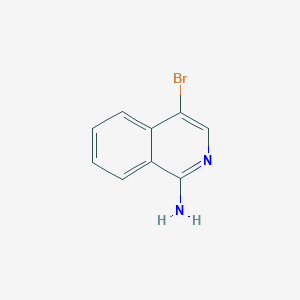
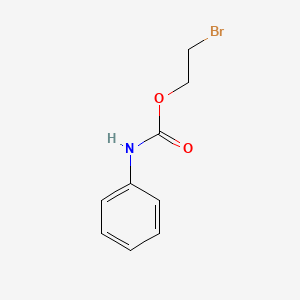
![1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1267286.png)
